5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid derivatives, such as "5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid," are a significant class of organic compounds in medicinal chemistry, materials science, and organic synthesis. These compounds are characterized by their benzoic acid backbone modified with various functional groups, leading to a wide range of chemical behaviors and applications.
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves multi-step reactions, including functionalization of the benzene ring, introduction of amino groups, and esterification or amidation processes. For example, the synthesis of complex benzoic acid derivatives may start with a simple benzoic acid molecule, followed by specific substitutions at designated positions on the benzene ring to introduce desired functional groups (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. Techniques such as X-ray crystallography, electron diffraction, and computational modeling are used to elucidate the geometric configuration, bond lengths, angles, and overall molecular orientation. For instance, studies on similar compounds have highlighted the planarity of certain moieties and the inclination of functional groups relative to the benzene ring, affecting their interaction with other molecules (Aarset, Page, & Rice, 2006).
Chemical Reactions and Properties
Benzoic acid derivatives undergo various chemical reactions, including esterification, amidation, and substitution reactions, depending on the nature of the substituents. These reactions are fundamental in modifying the compound's chemical behavior for specific applications. The presence of functional groups like hydroxyl or amino groups can significantly impact the molecule's reactivity, enabling the formation of diverse chemical structures (Yıldırım et al., 2015).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Hydrogen bonding, π-π stacking interactions, and other intermolecular forces play a significant role in determining these properties. For example, the solubility in water and organic solvents is crucial for their application in pharmaceutical formulations (Kosma, Selzer, & Mereiter, 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability, and reactivity towards other chemical agents, are determined by the functional groups present in the benzoic acid derivatives. These properties are pivotal in dictating the compound's behavior in biological systems or chemical reactions. For instance, the electron-withdrawing or -donating nature of substituents can affect the compound's acidity, crucial in drug design and synthesis (Borchardt, Huber, & Houston, 1982).
References
properties
IUPAC Name |
5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-3-2-4-10(7-9)14(18)16-13-6-5-11(17)8-12(13)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCYDIQFYLNSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.